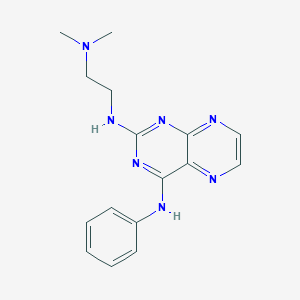

N2-(2-(dimethylamino)ethyl)-N4-phenylpteridine-2,4-diamine

Description

N2-(2-(Dimethylamino)ethyl)-N4-phenylpteridine-2,4-diamine is a pteridine derivative characterized by a 2,4-diamine core substituted at the N2 position with a 2-(dimethylamino)ethyl group and at the N4 position with a phenyl group. Pteridine derivatives are of interest due to their biological activity, particularly in kinase inhibition and anticancer research .

Properties

IUPAC Name |

2-N-[2-(dimethylamino)ethyl]-4-N-phenylpteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7/c1-23(2)11-10-19-16-21-14-13(17-8-9-18-14)15(22-16)20-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H2,18,19,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIYAZFHPOBTLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NC2=NC=CN=C2C(=N1)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-(dimethylamino)ethyl)-N4-phenylpteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pteridine Ring: The pteridine ring can be synthesized through the condensation of appropriate starting materials such as 2,4-diaminopyrimidine with formic acid and formaldehyde under reflux conditions.

Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-N,N-dimethylethylamine as the reagent.

Phenyl Substitution: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid as the coupling partner.

Industrial Production Methods

Industrial production of N2-(2-(dimethylamino)ethyl)-N4-phenylpteridine-2,4-diamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2-(2-(dimethylamino)ethyl)-N4-phenylpteridine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: 2-chloro-N,N-dimethylethylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the pteridine ring.

Reduction: Reduced forms of the pteridine ring or the dimethylaminoethyl group.

Substitution: Substituted derivatives with different functional groups replacing the dimethylaminoethyl group.

Scientific Research Applications

N2-(2-(dimethylamino)ethyl)-N4-phenylpteridine-2,4-diamine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

Industrial Applications: It is explored for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N2-(2-(dimethylamino)ethyl)-N4-phenylpteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Structural Analogs in the Pteridine Family

The following pteridine-2,4-diamine derivatives share structural similarities with the target compound, differing primarily in their N2 and N4 substituents:

Key Observations :

Quinazoline Derivatives as Functional Analogs

Quinazoline-2,4-diamines share a similar diamino-heterocyclic core and are often studied for comparative pharmacological activity:

Key Observations :

- Bioactivity Relevance: Quinazoline analogs with dimethylaminoalkyl substituents (e.g., 2-(dimethylamino)ethyl) exhibit confirmed structural stability via NMR and HR-MS, suggesting similar robustness in the target pteridine compound .

- Chain Length Impact : Increasing the alkyl chain length (e.g., from ethyl to propyl) increases molecular weight and may alter pharmacokinetic properties, such as membrane permeability .

Research Findings and Methodological Insights

Analytical Characterization

- NMR and MS Data: Structural analogs (e.g., quinazoline derivatives in ) were confirmed using 1H-NMR, 13C-NMR, and HR-MS. For example, the quinazoline compound with a 2-(dimethylamino)ethyl group showed distinct signals for the piperidine ring (δ 1.5–2.5 ppm) and dimethylamino protons (δ 2.2–2.4 ppm) . Similar techniques would apply to the target pteridine compound.

- Molecular Weight Accuracy : HR-MS data for analogs showed <0.5 ppm error between calculated and observed values, underscoring the reliability of mass spectrometry for confirming structural integrity .

Hypothetical Pharmacological Comparisons

While biological data for the target compound is absent in the evidence, trends from analogs suggest:

- Electron-Donating Groups: The dimethylaminoethyl substituent may improve solubility and binding affinity in polar active sites compared to halogenated or aromatic substituents .

- Steric Effects: Bulky substituents (e.g., benzylpiperidinyl in ) could hinder target engagement, whereas smaller groups like phenyl or dimethylaminoethyl may enhance selectivity .

Biological Activity

N2-(2-(dimethylamino)ethyl)-N4-phenylpteridine-2,4-diamine is a synthetic compound belonging to the pteridine family, characterized by its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a dimethylaminoethyl substituent at the N2 position and a phenyl group at the N4 position of the pteridine core. Its molecular formula is with a molecular weight of 309.37 g/mol . The presence of the dimethylamino group enhances solubility and reactivity, which may contribute to its biological activity.

The mechanism of action for N2-(2-(dimethylamino)ethyl)-N4-phenylpteridine-2,4-diamine primarily involves its interaction with various enzymes and receptors:

- Enzyme Inhibition : Similar pteridine derivatives have shown the ability to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. By inhibiting DHFR, these compounds can disrupt DNA synthesis and cell proliferation .

- Radical Scavenging : The compound may also act as a radical scavenger, exhibiting anti-inflammatory properties by interacting with inflammatory pathways .

- Fluorescent Probes : Its fluorescent properties make it useful for studying cellular processes and molecular interactions .

Biological Activities

Research indicates several biological activities associated with N2-(2-(dimethylamino)ethyl)-N4-phenylpteridine-2,4-diamine:

Case Studies and Experimental Data

A study involving the synthesis and evaluation of pteridine derivatives highlighted the biological activities of compounds similar to N2-(2-(dimethylamino)ethyl)-N4-phenylpteridine-2,4-diamine. The findings included:

| Compound | Cell Line | GI50 (µM) | Activity |

|---|---|---|---|

| TAJ4 | MCF-7 | 3.18 ± 0.11 | Strong Inhibitory |

| TAJ4 | HeLa | 8.12 ± 0.43 | Moderate Inhibitory |

These results indicate that compounds with similar structures can effectively inhibit cancer cell growth, suggesting that N2-(2-(dimethylamino)ethyl)-N4-phenylpteridine-2,4-diamine may also possess significant anticancer properties .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N2-(2-(dimethylamino)ethyl)-N4-phenylpteridine-2,4-diamine?

- The compound can be synthesized via nucleophilic substitution reactions, leveraging the reactivity of pteridine cores with amine-containing substituents. For example, analogous syntheses of triazine-diamine derivatives involve sequential amination steps under controlled temperatures (60–80°C) and nitrogen atmospheres to prevent oxidation . Key intermediates like 2-chloro-pteridine derivatives may react with 2-(dimethylamino)ethylamine and aniline derivatives. Purification typically employs column chromatography with gradients of methanol/dichloromethane.

Q. How can the purity and structural integrity of this compound be validated?

- Use a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and amine proton environments.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ ion).

- X-ray crystallography for absolute configuration determination, as demonstrated in structurally related diamine compounds .

- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%).

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Kinase inhibition assays : Screen against kinase panels (e.g., ALK, EGFR) due to structural similarity to kinase inhibitors like ALK-IN-1 .

- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

- Solubility and stability studies : Perform kinetic solubility assays in PBS (pH 7.4) and monitor degradation via LC-MS under physiological conditions.

Advanced Research Questions

Q. How does the dimethylaminoethyl substituent influence binding affinity in target proteins?

- Computational docking studies (e.g., AutoDock Vina) reveal that the dimethylaminoethyl group enhances hydrophobic interactions and cation-π bonding in enzyme active sites. Compare binding energies with analogs lacking this group . Experimental validation via surface plasmon resonance (SPR) can quantify dissociation constants (KD), as seen in studies of related diamine-protein interactions .

Q. What strategies resolve contradictions in reactivity data between this compound and structurally similar amines?

- Contradictions may arise from steric effects or electronic differences. For example:

- Kinetic studies : Monitor reaction rates under varying pH and solvent polarity to identify rate-limiting steps.

- Hammett analysis : Correlate substituent electronic parameters (σ) with reactivity trends, as applied in resin cement studies comparing ethyl 4-(dimethylamino)benzoate and methacrylate derivatives .

- Control experiments : Use deuterated analogs to isolate isotopic effects on reaction pathways.

Q. How can structural modifications optimize metabolic stability without compromising activity?

- Prodrug approaches : Introduce hydrolyzable groups (e.g., acetyl) to the dimethylaminoethyl moiety to enhance plasma stability, as validated in pharmacokinetic studies of related compounds .

- Isosteric replacements : Replace the phenyl group with pyridinyl or thiophene rings to modulate CYP450-mediated metabolism, guided by metabolic soft-spot analysis (LC-MS/MS).

Q. What advanced spectroscopic methods elucidate its interaction with biomacromolecules?

- Fluorescence quenching assays : Use intrinsic tryptophan fluorescence of proteins to measure binding constants.

- Circular dichroism (CD) : Monitor conformational changes in proteins (e.g., α-helix to β-sheet transitions) upon compound binding .

- Solid-state NMR : Characterize interactions in membrane-bound targets, leveraging methodologies from studies on amyloid-binding compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.